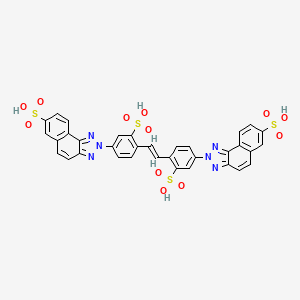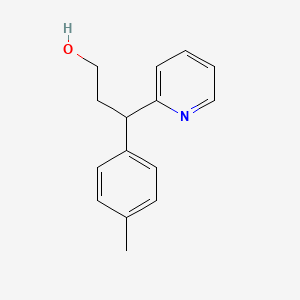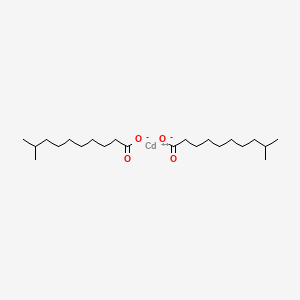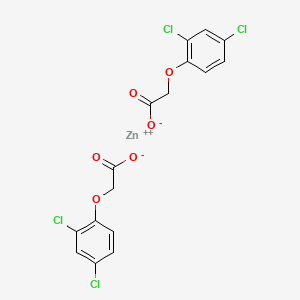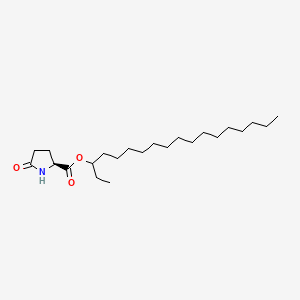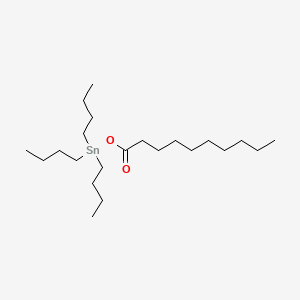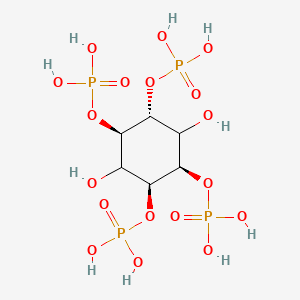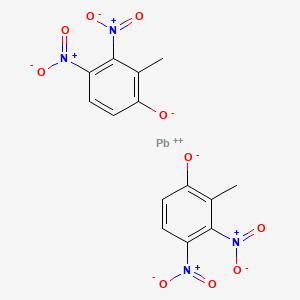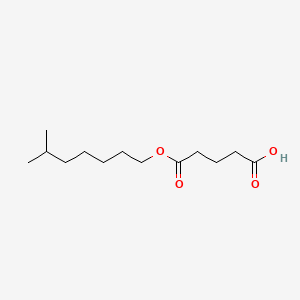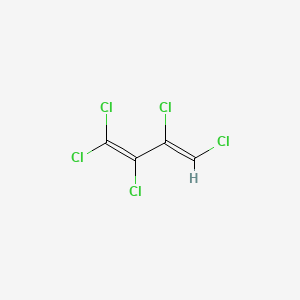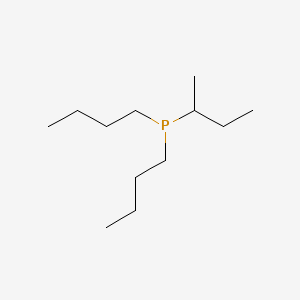
Phosphine, dibutyl(1-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, dibutyl(1-methylpropyl)- is an organophosphorus compound with the chemical formula C11H25P. It is a tertiary phosphine, meaning it has three alkyl groups attached to the phosphorus atom. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphine, dibutyl(1-methylpropyl)- can be synthesized through several methods:
From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents.
From Metallated Phosphines: This route uses metallated phosphines as intermediates.
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine (P–H) to unsaturated compounds.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to produce phosphines.
C–P Coupling Reactions: This method involves the coupling of carbon and phosphorus atoms.
Industrial Production Methods
Industrial production of phosphines often involves large-scale reactions using halogenophosphines and organometallic reagents. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, dibutyl(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: Phosphines can undergo substitution reactions where one of the alkyl groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated compounds and organometallic reagents are commonly used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphine, dibutyl(1-methylpropyl)- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphine, dibutyl(1-methylpropyl)- involves its ability to act as a ligand, forming complexes with metal ions. These complexes can catalyze various chemical reactions by stabilizing transition states and intermediates . The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylphenylphosphine: This compound has a similar structure but with different alkyl groups attached to the phosphorus atom.
Triphenylphosphine: Another similar compound with three phenyl groups attached to the phosphorus atom.
Uniqueness
Phosphine, dibutyl(1-methylpropyl)- is unique due to its specific alkyl groups, which confer different chemical properties and reactivity compared to other phosphines. Its ability to form stable complexes with various metal ions makes it particularly useful in catalysis and industrial applications .
Eigenschaften
CAS-Nummer |
115491-61-7 |
|---|---|
Molekularformel |
C12H27P |
Molekulargewicht |
202.32 g/mol |
IUPAC-Name |
butan-2-yl(dibutyl)phosphane |
InChI |
InChI=1S/C12H27P/c1-5-8-10-13(11-9-6-2)12(4)7-3/h12H,5-11H2,1-4H3 |
InChI-Schlüssel |
SMUBJBAMJRPBIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP(CCCC)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


